molecular formula C12H8BrFN2OS B10914531 2-Bromo-N'-((5-fluorothiophen-2-yl)methylene)benzohydrazide

2-Bromo-N'-((5-fluorothiophen-2-yl)methylene)benzohydrazide

Cat. No.: B10914531
M. Wt: 327.17 g/mol
InChI Key: OUOMWWWCVQCPAY-VIZOYTHASA-N
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Description

2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE is a complex organic compound that features a bromine atom, a fluorine-substituted thiophene ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation of 2-bromobenzohydrazide with 5-fluoro-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives of the original compound.

    Reduction Reactions: Reduced forms of the compound, potentially altering the functional groups present.

Scientific Research Applications

2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Could be used in the development of organic semiconductors or other advanced materials.

    Biological Studies: May serve as a probe or ligand in biochemical assays.

Mechanism of Action

The mechanism of action for 2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorotoluene
  • 2-Bromo-5-fluorobenzoic acid
  • 2-Bromo-5-fluorobenzotrifluoride

Uniqueness

2-BROMO-N’~1~-[(5-FLUORO-2-THIENYL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of both a bromine atom and a fluorine-substituted thiophene ring, which can impart distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H8BrFN2OS

Molecular Weight

327.17 g/mol

IUPAC Name

2-bromo-N-[(E)-(5-fluorothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C12H8BrFN2OS/c13-10-4-2-1-3-9(10)12(17)16-15-7-8-5-6-11(14)18-8/h1-7H,(H,16,17)/b15-7+

InChI Key

OUOMWWWCVQCPAY-VIZOYTHASA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)F)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)F)Br

Origin of Product

United States

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